molecular formula C16H19ClN2O B2670193 2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide CAS No. 2411276-56-5

2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B2670193
CAS No.: 2411276-56-5
M. Wt: 290.79
InChI Key: CUIRIMZUQXOBMC-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted carbazole derivatives.

    Oxidation: Formation of oxidized carbazole derivatives.

    Reduction: Formation of reduced carbazole derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of certain enzymes, receptors, or proteins involved in key biological processes. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to the presence of both the chloro and carbazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-10-6-7-13-12(8-10)11-4-3-5-14(16(11)18-13)19(2)15(20)9-17/h6-8,14,18H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIRIMZUQXOBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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